3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at the 3-position, methyl groups at the 2- and 5-positions, and a tetramethyl-substituted amine at the 7-position.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)15(11(2)19-21)12-7-5-6-8-13(12)17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYFPHXWVFQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups .
Scientific Research Applications
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit significant pharmacological versatility depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, organized by substituent positions and biological activities.
Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Structure–Activity Relationships (SAR)
3-Position Substituents :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in anti-TB compounds (e.g., Compound 32) enhances potency against M. tuberculosis ATP synthase . In contrast, the target compound’s 2-chlorophenyl group may alter binding affinity due to steric and electronic differences.
- Aromatic vs. Alkyl Substituents : CRF1 antagonists like MPZP feature bulky 4-methoxy-2-methylphenyl groups, optimizing receptor selectivity .
- 5-Position Substituents: Anti-TB compounds often use aryl or heteroaryl groups (e.g., p-tolyl in Compound 33) for optimal activity .
7-Amine Modifications :
- N-(Pyridin-2-ylmethyl) : Critical for anti-TB activity, as seen in Compound 32, likely through hydrogen bonding with ATP synthase .
- N,N-Dialkyl Groups : MPZP’s bis-methoxyethyl substituents improve solubility and CNS bioavailability , while the target compound’s tetramethyl groups may enhance lipophilicity.
Pharmacological Profiles
- Anti-Mycobacterial Activity: Compounds with 3-(4-fluorophenyl) and 5-aryl substituents (e.g., Compounds 32–35) exhibit nanomolar IC₅₀ values against M. tuberculosis, with low cytotoxicity and hERG inhibition . The target compound’s 2-chlorophenyl group may confer distinct binding kinetics.
CNS Modulation :
MPZP and related CRF1 antagonists demonstrate efficacy in reducing stress-induced behaviors . The target compound’s tetramethylamine group could influence blood-brain barrier penetration, though this requires experimental validation.Metabolic Stability : Trifluoromethyl derivatives () show enhanced stability due to reduced oxidative metabolism . The target compound’s chloro and methyl groups may similarly improve metabolic half-life.
Biological Activity
The compound 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is with a molecular weight of approximately 273.76 g/mol. The structure includes a pyrazolo-pyrimidine core with a chlorophenyl substituent, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₅ |
| Molecular Weight | 273.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit bacterial growth effectively. The specific mechanisms often involve interference with bacterial DNA synthesis or protein synthesis pathways.
Anticancer Potential
There is growing interest in the anticancer potential of pyrazolo[1,5-a]pyrimidines. Studies have reported that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell cycle regulation and apoptosis.
Neuroprotective Effects
Some derivatives of this compound have demonstrated neuroprotective effects in preclinical models. These effects are attributed to the ability of the compound to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of DNA/protein synthesis | , |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitters |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds with a 2-chlorophenyl group exhibited enhanced activity against Gram-positive bacteria. The study utilized standard disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify the antibacterial effects.
Case Study 2: Cancer Cell Line Studies
Another significant study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines showed that treatment with these compounds led to a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
